

An In-depth Technical Guide to 2-Nitroaniline-4-sulfonic acid

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Compound of Interest

Compound Name: 2-Nitroaniline-4-sulfonic acid

Cat. No.: B1294930

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Nitroaniline-4-sulfonic acid**, a significant intermediate in the synthesis of dyes and pigments, with potential applications in other areas of chemical and pharmaceutical research.^[1] This document details its chemical identity, physicochemical properties, relevant experimental protocols, and key reaction pathways.

Chemical Identity and Synonyms

2-Nitroaniline-4-sulfonic acid is an aromatic sulfonic acid characterized by the presence of a nitro group and a sulfonic acid group attached to an aniline ring.^[1] This unique combination of functional groups enhances its solubility in water and its reactivity, making it a valuable precursor in various chemical syntheses.^[1]

Below is a table summarizing the various names and identifiers for this compound.

Identifier Type	Value
Systematic IUPAC Name	4-amino-3-nitrobenzenesulfonic acid
Common Names	2-Nitroaniline-4-sulfonic acid, Ortho Nitro Aniline Para Sulphonic Acid (ONA-PSA), o-Nitroaniline- p-sulfonic acid
Other Synonyms	3-nitro-4-aminobenzenesulfonic acid, Benzenesulfonic acid, 4-amino-3-nitro-, Sulfanilic acid, 3-nitro-
CAS Number	616-84-2
Molecular Formula	C6H6N2O5S
InChI Key	VZLLZDZTQPBHAZ-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC(=C(C=C1S(=O)(=O)O))N</chem> --INVALID-LINK--

Sources:[\[1\]](#)[\[2\]](#)

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for **2-Nitroaniline-4-sulfonic acid** is presented below. It is important to note that specific toxicity data for this compound is limited, and much of the available information is extrapolated from related compounds like 2-nitroaniline.

Property	Value	Reference
Molecular Weight	218.19 g/mol	[1]
Appearance	Yellow crystalline solid	[1]
Melting Point	>300 °C	
Density	1.7 ± 0.1 g/cm ³	
pKa	-0.55 ± 0.50 (Predicted)	
LogP	0.88	
Solubility	High solubility in water	[1]
Oral Toxicity (LD50)	Not available for this compound. For 2-nitroaniline (the parent compound): 1600 mg/kg (Rat).	[3]
Dermal Toxicity (LD50)	Not available for this compound. For 2-nitroaniline: >20000 mg/kg (Rat).	[3]
Carcinogenicity	Suspected human carcinogen based on animal studies. Not listed by ACGIH, IARC, or NTP.	[1]
Hazards	Causes skin, eye, and respiratory system irritation.	[4]

Experimental Protocols

Detailed methodologies for the synthesis and purification of **2-Nitroaniline-4-sulfonic acid** are crucial for its application in research and development.

3.1. Synthesis of **2-Nitroaniline-4-sulfonic acid** via Sulfonation of o-Nitroaniline

This protocol describes a common method for the preparation of **2-Nitroaniline-4-sulfonic acid**.

Materials:

- o-Nitroaniline
- Concentrated sulfuric acid
- A suitable mixed solvent (e.g., monochlorobenzene and dichlorobenzene)
- Anhydrous sodium sulfite
- Sodium carbonate (Na_2CO_3) solution
- Hydrochloric acid
- Saturated salt water
- Four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer
- Oil bath

Procedure:

- Add 60 ml of the mixed solvent and 0.1 mol of o-nitroaniline to the four-necked flask.
- While stirring, heat the mixture in an oil bath to melt the o-nitroaniline.
- Slowly add concentrated sulfuric acid through the dropping funnel to form the salt of o-nitroaniline.
- After the salt formation is complete, slowly raise the temperature to 160°C and maintain it for 5 hours to facilitate the dehydration and transposition reaction.
- Throughout the reaction, continuously drip in fresh solvent while allowing the solvent to evaporate, maintaining a relatively constant volume in the reactor.
- After the reaction period, cool the mixture and pour out the solvent.
- Add water and a small amount of anhydrous sodium sulfite to the residue and stir until dissolved.

- Adjust the pH of the solution to 8-9 using sodium carbonate solution and filter to remove any solid impurities.
- Transfer the filtrate to a saturated salt water solution, add a small amount of anhydrous sodium sulfite, and then acidify to a pH of 2.2 with hydrochloric acid.
- Allow the solution to stand to ensure complete crystallization of the product.
- Filter the crystals, wash them, and dry to obtain the final **2-Nitroaniline-4-sulfonic acid** product.

3.2. Purification by Recrystallization

This is a general procedure that can be adapted for the purification of the synthesized product.

Materials:

- Crude **2-Nitroaniline-4-sulfonic acid**
- Deionized water or an appropriate aqueous ethanol solution
- Beakers
- Heating and stirring plate
- Büchner funnel and vacuum flask

Procedure:

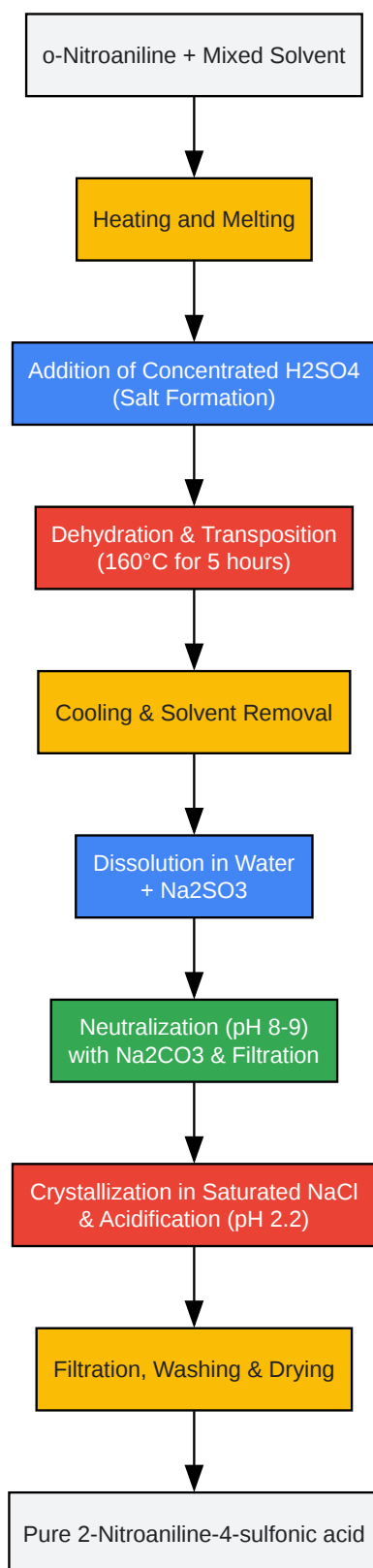
- Dissolve the crude product in a minimal amount of hot deionized water.
- If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
- Hot filter the solution to remove the charcoal and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

- Further cool the solution in an ice bath to maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold deionized water.
- Dry the crystals in a vacuum oven at a suitable temperature.

Key Reaction Pathways and Workflows

4.1. Industrial Synthesis Workflow

The synthesis of **2-Nitroaniline-4-sulfonic acid** is a multi-step process that is critical for its industrial production. The following diagram illustrates a typical workflow.

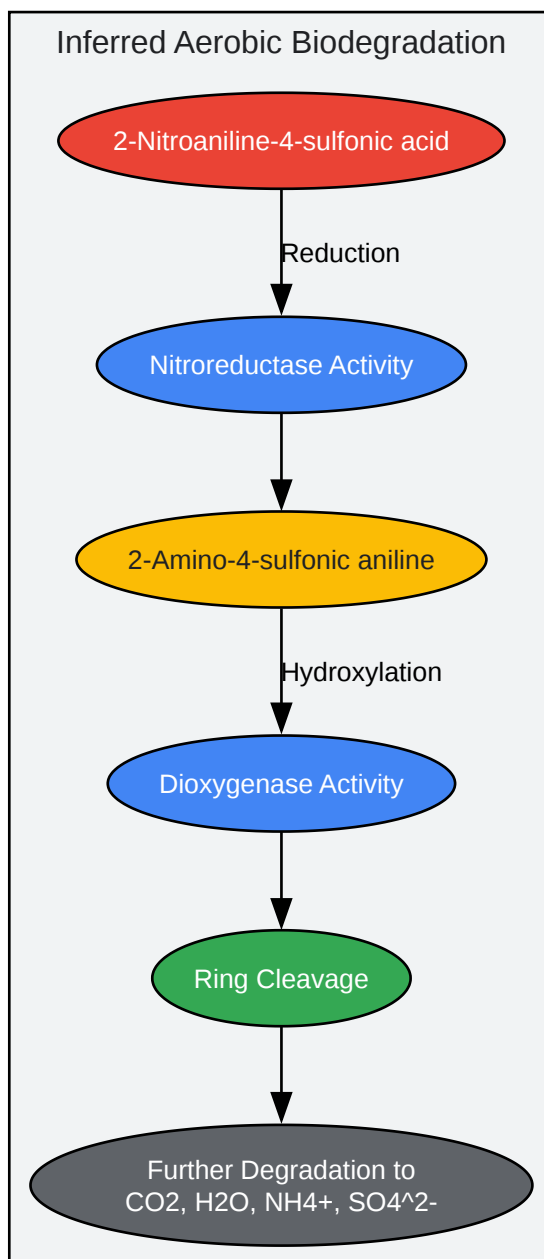


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Caption: Industrial synthesis workflow for **2-Nitroaniline-4-sulfonic acid**.

4.2. Inferred Biodegradation Pathway

While specific biodegradation pathways for **2-Nitroaniline-4-sulfonic acid** are not extensively documented, a plausible pathway can be inferred from the degradation of structurally similar compounds, such as 2-chloro-4-nitroaniline.[5][6][7] The initial steps likely involve the reduction of the nitro group and subsequent enzymatic cleavage of the aromatic ring.



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Caption: Inferred aerobic biodegradation pathway.

Applications in Research and Industry

The primary application of **2-Nitroaniline-4-sulfonic acid** is in the manufacturing of dyes and pigments.[1] It serves as a key intermediate for a variety of colorants, including azo dyes.[1] Its functional groups allow for chemical modifications that can be tailored to produce a wide range of colors.[1] Beyond dyes, it is also used as an intermediate in organic synthesis for producing pharmaceuticals, herbicides, and other functional materials.[1] Some research has also suggested potential antimicrobial properties and cytotoxic effects on certain cell lines, indicating areas for further investigation in drug development.[1]

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